2-(2,6-Dichlorophenoxy)propanamide
Overview
Description
2-(2,6-Dichlorophenoxy)propanamide is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenoxy)propanamide typically involves a two-step process:
Formation of 2-(2,6-Dichlorophenoxy)propanoyl chloride: This is achieved by reacting 2,6-dichlorophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Conversion to this compound: The resulting 2-(2,6-Dichlorophenoxy)propanoyl chloride is then reacted with ammonia or an amine to form the desired amide[][1].
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenoxy)propanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to form 2,6-dichlorophenol and propanoic acid.
Oxidation: The compound can be oxidized to form 2-(2,6-dichlorophenoxy)propanoic acid.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles[][1].
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions[][1].
Major Products
Hydrolysis: 2,6-dichlorophenol and propanoic acid.
Oxidation: 2-(2,6-dichlorophenoxy)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used[][1].
Scientific Research Applications
2-(2,6-Dichlorophenoxy)propanamide has several applications in scientific research:
Agriculture: Used as a herbicide to control the growth of unwanted plants by interfering with their growth and development.
Chemistry: Serves as an intermediate in the synthesis of more complex chemical compounds.
Biology and Medicine: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive molecules[][1].
Comparison with Similar Compounds
2-(2,6-Dichlorophenoxy)propanamide can be compared with other similar compounds such as:
2-(2,4-Dichlorophenoxy)acetic acid: Another herbicide with a similar mode of action but different chemical structure.
2-(2,6-Dichlorophenoxy)propanoic acid: A related compound formed through the oxidation of this compound.
2-(2,6-Dichlorophenoxy)ethanol: A compound with similar aromatic substitution patterns but different functional groups[][1].
These comparisons highlight the unique structural features and specific applications of this compound in various fields.
Properties
IUPAC Name |
2-(2,6-dichlorophenoxy)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQWFJJUHDPLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524945 | |
Record name | 2-(2,6-Dichlorophenoxy)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344411-67-2 | |
Record name | 2-(2,6-Dichlorophenoxy)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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